molecular formula C8H7N5O B1483729 4-(azidomethyl)-3-(furan-2-yl)-1H-pyrazole CAS No. 2098072-21-8

4-(azidomethyl)-3-(furan-2-yl)-1H-pyrazole

Cat. No. B1483729
CAS RN: 2098072-21-8
M. Wt: 189.17 g/mol
InChI Key: ZXNZIDDYBOIVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-3-(furan-2-yl)-1H-pyrazole, also known as 4-AMF, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of organic compounds known as pyrazoles, which are five-membered heterocyclic compounds with a nitrogen atom in the ring. 4-AMF has been studied for its ability to interact with proteins, its potential as a drug target, and its potential therapeutic applications.

Scientific Research Applications

Drug Design and Pharmacology

4-(Azidomethyl)-3-(furan-2-yl)-1H-pyrazole: derivatives have been studied for their potential as cyclooxygenase inhibitors . These compounds could be designed to treat inflammation, pain, and fever while minimizing the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular modeling and docking studies suggest that these derivatives can effectively bind to the active sites of COX-1 and COX-2 enzymes, indicating their potential as safer and more effective anti-inflammatory agents .

Organic Synthesis and Catalysis

The furan moiety in 4-(azidomethyl)-3-(furan-2-yl)-1H-pyrazole is significant in organic synthesis. It can be utilized in Suzuki coupling reactions to synthesize β-furyl-α,β-unsaturated aldehydes, which are valuable intermediates for the production of various organic compounds. The azide group also offers a unique handle for click chemistry applications, enabling the creation of diverse molecular architectures .

properties

IUPAC Name

4-(azidomethyl)-5-(furan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c9-13-11-5-6-4-10-12-8(6)7-2-1-3-14-7/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNZIDDYBOIVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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